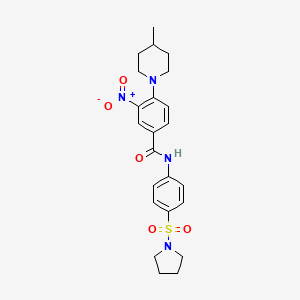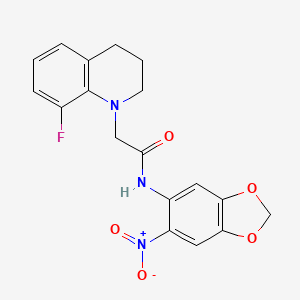![molecular formula C18H26FN3O B7681680 N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B7681680.png)
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABAergic drugs. It is a derivative of vigabatrin, an antiepileptic drug, and acts as a potent inhibitor of the enzyme GABA-transaminase (GABA-T). This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability.
Mecanismo De Acción
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide acts as a potent inhibitor of GABA-T, the enzyme responsible for the breakdown of GABA. By inhibiting this enzyme, N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide leads to an increase in the levels of GABA in the brain, which can have several effects on neuronal excitability and neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. By increasing the levels of GABA, N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide can reduce neuronal excitability and increase inhibitory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide are primarily related to its inhibition of GABA-T and the subsequent increase in the levels of GABA in the brain. Some of the effects that have been observed include:
1. Increased inhibitory neurotransmission: By increasing the levels of GABA, N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide can enhance inhibitory neurotransmission, leading to a reduction in neuronal excitability.
2. Reduced seizure activity: GABAergic drugs have been shown to be effective in reducing seizure activity, and N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is no exception. Its inhibition of GABA-T can reduce the likelihood of seizures.
3. Anxiolytic and antidepressant effects: GABAergic drugs have also been shown to have anxiolytic and antidepressant effects. N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to have similar effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in lab experiments include its potent inhibition of GABA-T, which can lead to an increase in the levels of GABA in the brain. This can have several effects on neuronal excitability and neurotransmission, making it a useful tool for studying these processes. However, there are also some limitations to using N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, including:
1. Further studies on its potential therapeutic applications in neurological and psychiatric disorders.
2. Studies on its potential use in reducing drug-seeking behavior and addiction.
3. Development of new derivatives of N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide with improved pharmacokinetic and pharmacodynamic properties.
4. Studies on the long-term effects of N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide on neuronal excitability and neurotransmission.
In conclusion, N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is a synthetic compound that acts as a potent inhibitor of GABA-T. It has shown promise in several areas of research, including epilepsy, addiction, anxiety and depression. Its mechanism of action involves an increase in the levels of GABA in the brain, leading to several effects on neuronal excitability and neurotransmission. While there are some limitations to using N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in lab experiments, it remains a useful tool for studying these processes. There are also several future directions for research on N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, which could lead to the development of new therapies for neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves several steps, starting from the reaction of 2-fluorobenzaldehyde with cyclopentylamine to form the intermediate 4-(2-fluorophenyl)piperidine. This intermediate is then reacted with 3-bromopropionyl chloride to form N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide. The final product is obtained after several purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its potent inhibition of GABA-T leads to an increase in the levels of GABA in the brain, which can have beneficial effects on neuronal excitability and neurotransmission. Some of the areas of research where N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has shown promise include:
1. Epilepsy: N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to be effective in reducing seizure activity in animal models of epilepsy. It has also been tested in clinical trials for the treatment of refractory epilepsy, with promising results.
2. Addiction: GABAergic drugs have been shown to be effective in reducing drug-seeking behavior and addiction. N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been tested in animal models of addiction and has shown promise in reducing cocaine and methamphetamine self-administration.
3. Anxiety and Depression: GABAergic drugs have also been studied for their potential use in the treatment of anxiety and depression. N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O/c19-16-7-3-4-8-17(16)22-13-11-21(12-14-22)10-9-18(23)20-15-5-1-2-6-15/h3-4,7-8,15H,1-2,5-6,9-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMXSGPWUZGDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7681603.png)

![2-(1,2-benzoxazol-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7681636.png)
![2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7681637.png)
![2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide](/img/structure/B7681641.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)
![4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide](/img/structure/B7681645.png)

![1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone](/img/structure/B7681663.png)
![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)
![Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate](/img/structure/B7681687.png)
![4-acetyl-3,5-dimethyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7681689.png)
![Propan-2-yl 3-[[4-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]piperazine-1-carbonyl]amino]propanoate](/img/structure/B7681695.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-oxopiperazin-1-yl)propanamide](/img/structure/B7681704.png)